![molecular formula C11H10N2O3 B1275765 Methyl 4-[(cyanoacetyl)amino]benzoate CAS No. 107233-58-9](/img/structure/B1275765.png)
Methyl 4-[(cyanoacetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[(cyanoacetyl)amino]benzoate is an ester . Its molecular formula is C11H10N2O3 . It has a molecular weight of 218.21 g/mol .
Molecular Structure Analysis
The InChI string of Methyl 4-[(cyanoacetyl)amino]benzoate is InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3
. Its canonical SMILES string is COC(=O)C1=CC=C(C=C1)NC(=O)CC#N
.
Physical And Chemical Properties Analysis
Methyl 4-[(cyanoacetyl)amino]benzoate has a molecular weight of 203.19 g/mol . It has a topological polar surface area of 67.2 Ų . The compound has a complexity of 294 . It has 4 hydrogen bond acceptors and 0 hydrogen bond donors . It has 4 freely rotating bonds .
Scientific Research Applications
Proteomics Research
Methyl 4-[(cyanoacetyl)amino]benzoate: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, aiding in the identification of protein-protein interactions and post-translational modifications .
Organic Synthesis
This compound is a valuable precursor in organic synthesis, particularly in the formation of biologically active compounds. Its cyano and ester functional groups make it a versatile building block for constructing complex organic molecules, including various heterocyclic compounds .
Pharmacology
In pharmacological research, Methyl 4-[(cyanoacetyl)amino]benzoate is explored for its potential as a lead compound. Its structure allows for modifications that can lead to the development of new therapeutic agents with specific pharmacokinetic and pharmacodynamic properties .
Analytical Chemistry
Due to its distinct chemical properties, this compound is used as a standard or reference material in analytical chemistry. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .
Material Science
In material science, Methyl 4-[(cyanoacetyl)amino]benzoate contributes to the development of novel materials. Its molecular structure can be incorporated into polymers or other materials to impart specific characteristics like increased durability or chemical resistance .
Environmental Science
Research in environmental science utilizes this compound to study its behavior and impact on ecosystems. It can serve as a model compound to understand the environmental fate of similar esters and cyano-containing chemicals .
properties
IUPAC Name |
methyl 4-[(2-cyanoacetyl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDCPQCWQRTQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399972 |
Source
|
Record name | methyl 4-[(cyanoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(cyanoacetyl)amino]benzoate | |
CAS RN |
107233-58-9 |
Source
|
Record name | methyl 4-[(cyanoacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.